

A Comprehensive Technical Guide to 3-Formylphenylboronic Acid

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Compound of Interest

Compound Name: 3-Formylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-Formylphenylboronic acid**, a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid and an aldehyde functional group, makes it a valuable building block for creating complex molecules.

Core Properties and Data

3-Formylphenylboronic acid, also known as (3-formylphenyl)boronic acid or 3-boronobenzaldehyde, is a white to off-white crystalline powder.^[1] Its key quantitative data are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	149.94 g/mol	[2][3][4]
Chemical Formula	C ₇ H ₇ BO ₃	[2][5][6]
CAS Number	87199-16-4	[2][4]
Melting Point	109-113 °C	[2][4]
Boiling Point	354.4 ± 44.0 °C (Predicted)	[7]
Density	1.24 ± 0.1 g/cm ³ (Predicted)	[7]
Solubility	Soluble in Methanol	[1][8]
InChI Key	HJBGZJMKTOMQRR- UHFFFAOYSA-N	[2]
SMILES String	OB(O)c1cccc(C=O)c1	[2]

Key Applications in Research and Development

3-Formylphenylboronic acid is a crucial reagent in several advanced chemical transformations and biological studies:

- **Suzuki-Miyaura Cross-Coupling:** It is widely used as a reactant in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules and new chemical entities.[1][9]
- **Pharmaceutical Synthesis:** The compound serves as a key intermediate in the synthesis of pharmaceuticals.[10] For instance, it has been utilized in the development of drugs targeting metabolic disorders, such as Fasiglifam.[10]
- **Enzyme Inhibition:** It acts as a biological inhibitor of γ-glutamyltranspeptidase, an enzyme involved in glutathione metabolism, making it a target for developing therapeutic agents.[1][8]
- **Sensing and Diagnostics:** Researchers have used it to study the fluoride-selective chemosignaling behavior of dyes and as an exciton-coupled circular dichroism (CD) probe for natural compounds like epigallocatechin gallate.[8][9]

- Materials Science: It serves as a linker in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.

Experimental Protocols

A detailed experimental protocol for the synthesis of **3-Formylphenylboronic acid** is provided below. This procedure is a representative example of its laboratory-scale preparation.

Synthesis of **3-Formylphenylboronic Acid** via Grignard Reaction

Objective: To synthesize **3-Formylphenylboronic acid** from a Grignard reagent and trimethyl borate.^[9]

Materials:

- Grignard reagent precursor (e.g., 3-bromobenzaldehyde derivative)
- Magnesium turnings
- Trimethyl borate ($\text{B}(\text{OCH}_3)_3$)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), 36%
- Ice
- Nitrogen gas (for inert atmosphere)
- Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of Grignard Reagent: In a flame-dried three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent from the appropriate 3-halobenzaldehyde

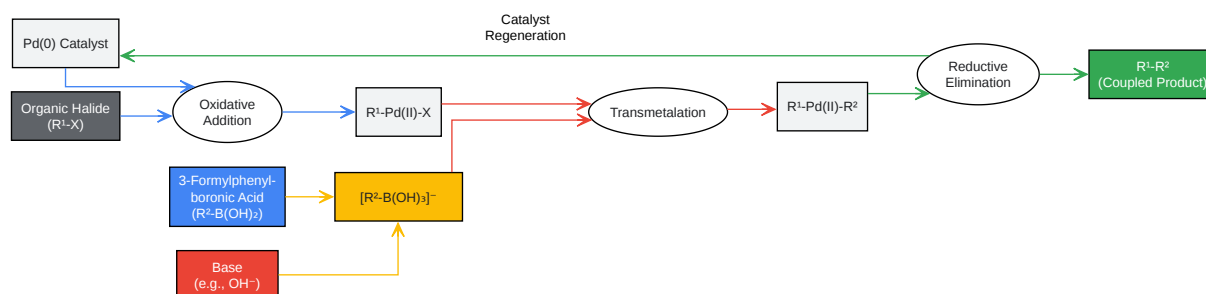
derivative and magnesium turnings in anhydrous THF. (The specific precursor, such as a protected 3-chlorobenzaldehyde, is used to avoid reaction with the aldehyde group).^[11]

- Preparation of Borate Solution: In a separate flask, prepare a solution of trimethyl borate (154.8 ml) in anhydrous THF (915 ml).^[9]
- Reaction: Stir the trimethyl borate solution under a nitrogen atmosphere and cool it using an ice bath. Slowly add the previously prepared Grignard reagent to the cooled borate solution through a cannula or dropping funnel. Maintain the temperature below 0 °C during the addition.^{[9][11]}
- Warming and Stirring: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.^[9]
- Quenching and Hydrolysis: After the stirring period, allow the mixture to stand overnight at room temperature. The reaction is then quenched by the addition of water (250 g) at 0 °C, followed by acidification to a pH of 4.5 using 36% HCl to hydrolyze the borate ester intermediate.^[11]
- Work-up and Isolation: The THF is removed by distillation under reduced pressure. The resulting aqueous suspension is cooled to 10 °C, and the solid product is collected by suction filtration.^{[9][11]}
- Purification: The collected solid is washed with a small amount of ice-cold water and then dried at 40 °C under a gentle stream of nitrogen to yield **3-Formylphenylboronic acid**.^{[9][11]}

Visualized Workflow and Pathways

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is one of the most significant applications of **3-Formylphenylboronic acid**. The diagram below illustrates the catalytic cycle of this palladium-catalyzed cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.



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